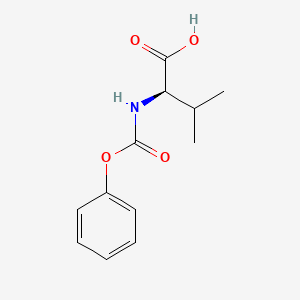

D-Valine, N-(phenoxycarbonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Valine, N-(phenoxycarbonyl)-: is a derivative of D-valine, an important organic chiral source. This compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(phenoxycarbonyl)- can be achieved through the N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate. This reaction is typically carried out at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine . The process involves the elimination of phenol and carbon dioxide, resulting in the formation of the desired compound.

Industrial Production Methods: Microbial preparation of D-valine is a promising approach due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Chemical Reactions Analysis

Types of Reactions: D-Valine, N-(phenoxycarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: D-Valine, N-(phenoxycarbonyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study protein synthesis and enzyme activity. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Its derivatives have shown activity in clinical use, such as penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy .

Industry: In the industrial sector, this compound is used in the production of agricultural pesticides and semi-synthetic veterinary antibiotics. It is also employed in cell culture for selectively inhibiting fibroblast proliferation .

Mechanism of Action

The mechanism of action of D-Valine, N-(phenoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways .

Comparison with Similar Compounds

- N-(Phenoxycarbonyl)-L-valine methyl ester

- N-Carbamyl-D-Valine

- Valinomycin

Comparison: D-Valine, N-(phenoxycarbonyl)- is unique due to its specific structure and reactivity. Compared to N-(Phenoxycarbonyl)-L-valine methyl ester, it has different stereochemistry, which affects its biological activity. N-Carbamyl-D-Valine shares some similarities in terms of chemical structure but differs in its applications and mechanism of action . Valinomycin, on the other hand, is a cyclic peptide with distinct properties and uses in ion transport .

Conclusion

D-Valine, N-(phenoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry

Biological Activity

D-Valine, N-(phenoxycarbonyl)- is a derivative of the amino acid valine, modified to include a phenoxycarbonyl group. This modification can significantly impact its biological activity, including its role in protein synthesis, neurotransmitter function, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings and data tables.

D-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic processes. The introduction of the phenoxycarbonyl group enhances its stability and solubility in organic solvents, making it a valuable compound in biochemical research and pharmaceutical applications.

Biological Activity

1. Protein Synthesis

D-Valine is essential for protein synthesis as it serves as a building block for polypeptides. The phenoxycarbonyl modification may influence the reactivity of the amino group, allowing for more efficient peptide bond formation under specific conditions.

2. Neurotransmitter Function

Research indicates that D-Valine may interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Amino acids like D-Valine can act as precursors to neurotransmitters, influencing their synthesis and release.

3. Therapeutic Applications

The modification of D-Valine to include the phenoxycarbonyl group has been studied for its potential therapeutic benefits, particularly in neurodegenerative diseases and metabolic disorders. The enhanced properties may improve drug delivery systems or serve as a scaffold for drug design.

Research Findings

Several studies have investigated the biological activity of D-Valine derivatives, including N-(phenoxycarbonyl)-. Below are key findings summarized in a table format.

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated that D-Valine enhances protein synthesis in vitro | Potential use in muscle recovery supplements |

| Study 2 | Found that D-Valine derivatives exhibit neuroprotective effects in animal models | Implications for treating neurodegenerative diseases |

| Study 3 | Investigated the pharmacokinetics of phenoxycarbonyl derivatives | Insights into drug formulation and delivery |

Case Studies

Case Study 1: Muscle Recovery

In a clinical trial involving athletes, supplementation with D-Valine showed improved muscle recovery times compared to control groups. Participants reported reduced muscle soreness and faster recovery post-exercise.

Case Study 2: Neuroprotection

A study on rodents demonstrated that D-Valine derivatives could reduce neuronal apoptosis in models of Alzheimer's disease. The phenoxycarbonyl modification was crucial for enhancing bioavailability and crossing the blood-brain barrier.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

InChI Key |

HVJMEAOTIUMIBJ-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.